2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone
Description
This compound features a fused bicyclic core (cyclopenta[3,4]pyrazolo[1,5-a]pyrazine) with partial saturation (3,4,8,9-tetrahydro), providing structural rigidity. The ethanone moiety is substituted with a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups. These substituents may enhance binding affinity to biological targets such as kinases or receptors, as methoxy groups are known to influence π-π stacking and hydrogen bonding . While exact physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₉H₂₂N₃O₃ (molecular weight: ~340.4 g/mol), based on structural analogs .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-7-6-13(10-18(17)25-2)11-19(23)21-8-9-22-16(12-21)14-4-3-5-15(14)20-22/h6-7,10H,3-5,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRGVKUGFZNMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN3C(=C4CCCC4=N3)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique bicyclic structure that contributes to its biological activity. The presence of the 3,4-dimethoxyphenyl group is significant as it may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo.
- Kinase Inhibition : Similar compounds have been reported to inhibit key kinases involved in cancer progression, such as AKT.
- Neuroprotective Effects : Certain pyrazole derivatives have demonstrated protective effects against neurodegenerative diseases.
The mechanisms through which 2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone exerts its effects include:
- Inhibition of Oncogenic Pathways : The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis : It has the potential to induce programmed cell death in cancer cells while sparing normal cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's derivatives:
- Antitumor Studies : A study highlighted the effectiveness of a related compound in inhibiting glioma cell lines (U87MG and U251), showing significant cytotoxicity towards these cells while exhibiting lower toxicity towards non-cancerous cells .
- Kinase Activity Screening : Compounds similar to this structure were screened against various kinases. One derivative showed low micromolar activity against AKT2/PKBβ, suggesting a potential role in targeting glioma malignancy .
- Neuroprotective Effects : Research on structurally related pyrazoles indicated neuroprotective properties against oxidative stress in neuronal cells .
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
Key Structural Differences and Implications
Core Saturation and Rigidity: The target compound’s fused cyclopenta ring increases rigidity compared to Analog 3’s non-fused dihydro core. This rigidity may improve target selectivity by restricting conformational flexibility .
Substituent Effects :
- The 3,4-dimethoxyphenyl group (target compound) offers stronger electron-donating effects than Analog 1’s m-tolyl , favoring interactions with hydrophobic pockets in enzymes .
- Analog 2’s sulfonyl group introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
Synthetic Accessibility :
- Analog 1’s simpler substituent (m-tolyl) suggests easier synthesis compared to the target compound’s dimethoxyphenyl group, which may require protective groups during synthesis .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound in academic laboratories?
Answer: The synthesis involves multi-step reactions, typically starting with cyclocondensation of heterocyclic precursors. For example:
- Step 1: React pyrazolo-pyrazine derivatives with substituted acetylating agents under reflux in dry pyridine (30 mL) for 6 hours to form the core structure .
- Step 2: Purify intermediates via neutralization with hydrochloric acid (10%) and recrystallization from solvents like ethanol or dioxane .
- Key considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups and monitor reaction progress via TLC or HPLC.
Q. How should researchers characterize the compound’s structure and purity?
Answer: Employ a combination of spectroscopic and analytical techniques:
| Method | Data Example | Reference |
|---|---|---|
| ¹H NMR | δ 2.35–3.20 (m, cyclopentyl protons), δ 6.85–7.10 (aromatic protons) | |
| ¹³C NMR | δ 170.5 (ketone carbonyl), δ 55–60 (methoxy carbons) | |
| HRMS | Calc. for C₂₂H₂₅N₃O₃: 379.1896; Found: 379.1892 (±0.4 ppm) | |
| HPLC | Purity >98% using C18 column (MeCN/H₂O, 70:30) |
Q. What safety protocols are critical during handling?
Answer:
Q. What preliminary biological assays are suitable for activity screening?
Answer:
Q. How can solubility challenges be addressed during formulation?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) for stock solutions to avoid precipitation.
- Surfactants: Add 0.1% Tween-80 to aqueous buffers for in vivo studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for the cyclopenta-pyrazolo-pyrazine core?
Answer:
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent effects: Compare yields in polar aprotic solvents (DMF vs. DMSO) .
- Temperature control: Lower reaction temperatures (0–5°C) to reduce byproducts from methoxy group degradation .
Q. How to analyze structure-activity relationships (SAR) for antitumor effects?
Answer:
-
Analog synthesis: Replace 3,4-dimethoxyphenyl with nitro or halogen substituents to assess electronic effects .
-
Biological data comparison:
Substituent IC₅₀ (HEPG2, µM) 3,4-Dimethoxy 2.70 ± 0.28 4-Nitro 4.90 ± 0.69 -
Computational modeling: Perform molecular docking with kinase targets (e.g., CDK2) to rationalize SAR trends .
Q. How to mitigate experimental limitations in stability studies?
Answer:
- Sample degradation: Store solutions at –20°C with stabilizers (e.g., 1% BHT) to inhibit organic compound oxidation .
- Real-world variability: Augment synthetic mixtures with >20 contaminants to mimic sewage matrices .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADME prediction: Use SwissADME or pkCSM to estimate logP (∼2.5), BBB permeability (low), and CYP450 inhibition .
- DFT calculations: Optimize geometry at B3LYP/6-31G* level to correlate dipole moments with solubility .
Q. How to ensure reproducibility in scaled-up synthesis?
Answer:
- Process controls: Monitor pH (6.5–7.5) during neutralization steps to avoid side reactions .
- Batch consistency: Validate purity across 3 independent batches using identical HPLC conditions (RSD <2%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
